molecular formula C10H7ClINO B8173550 4-chloro-6-iodo-1-methylquinolin-2(1H)-one

4-chloro-6-iodo-1-methylquinolin-2(1H)-one

Cat. No.: B8173550
M. Wt: 319.52 g/mol
InChI Key: GOPYMQFYUYWZBN-UHFFFAOYSA-N
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Description

Overview of Quinolin-2(1H)-one Scaffolds in Chemical Science

The quinolin-2(1H)-one scaffold is a bicyclic heterocyclic system that is a common motif in a vast array of natural products and synthetically derived molecules. nih.gov Its prevalence in pharmacologically active compounds has made it a focal point for extensive research and development. atlantis-press.com

The history of quinoline (B57606) derivatives in research is rich and dates back to the 19th century with the isolation of quinine (B1679958) from cinchona bark, a key development in the treatment of malaria. nih.gov This discovery spurred extensive investigation into the synthesis and properties of quinoline-based compounds. rsc.org The first synthesis of quinolinones also occurred in the late 19th century. researchgate.net Over the decades, the development of new synthetic methodologies has allowed for the creation of a vast library of quinolinone derivatives with a wide range of biological activities. nih.govresearchgate.net The introduction of fluoroquinolones in the mid-20th century marked a significant milestone, leading to a major class of antibacterial agents. nih.gov This historical success has cemented the quinolinone scaffold as a critical component in the search for new therapeutic agents.

The quinolin-2(1H)-one core consists of a benzene (B151609) ring fused to a pyridin-2-one ring. This arrangement results in a planar, aromatic system with a unique distribution of electrons. The presence of the lactam (a cyclic amide) functionality within the heterocyclic ring imparts specific chemical characteristics. The core structure possesses sites for both electrophilic and nucleophilic attack, allowing for a wide range of chemical modifications. mdpi.com The nitrogen atom can be alkylated, and various positions on both the carbocyclic and heterocyclic rings can be substituted, leading to a vast chemical space for exploration. nih.gov This structural versatility is a key reason for the widespread use of the quinolinone scaffold in medicinal chemistry. acs.org

Below is a table detailing some properties of related quinolinone compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Chloro-1-methylquinolin-2(1H)-oneC₁₀H₈ClNO193.63274 (Boiling Point)
6-Iodo-1H-quinolin-2-oneC₉H₆INO271.05260-263
4-Hydroxy-1-methyl-2(1H)-quinoloneC₁₀H₉NO₂179.18269-271

Note: Data sourced from various chemical suppliers and databases. biosynth.comchemicalbook.comsigmaaldrich.com

The functionalization of heterocyclic compounds is a critical aspect of modern chemical science, as it allows for the fine-tuning of a molecule's physical, chemical, and biological properties. nih.gov The introduction of different functional groups can dramatically alter a compound's solubility, stability, reactivity, and interaction with biological targets. chemicalbook.com In the context of drug discovery, functionalization is a key strategy for optimizing lead compounds to improve their efficacy and pharmacokinetic profiles. acs.org The ability to selectively introduce a variety of substituents onto a heterocyclic core, such as the quinolinone scaffold, is therefore a powerful tool for chemists. nih.gov

Rationale for Academic Research on Halogenated Quinolin-2(1H)-ones

The introduction of halogen atoms into organic molecules is a widely used strategy in medicinal chemistry and materials science. Halogenated quinolinones, in particular, have been the subject of intense academic research due to the profound effects that halogens can have on the properties of the parent compound. nih.gov

Halogen atoms influence the electronic structure of a molecule through a combination of inductive and resonance effects. researchgate.net As highly electronegative elements, halogens exert a strong electron-withdrawing inductive effect, which can significantly alter the electron density distribution within the quinolinone ring system. nih.gov This can impact the reactivity of the molecule, for instance, by making certain positions more susceptible to nucleophilic attack. mdpi.com

The nature of the halogen also plays a crucial role. While fluorine is the most electronegative, the larger halogens like chlorine, bromine, and iodine have more polarizable electron clouds and can participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and crystal packing. nih.gov The presence of both a chloro and an iodo group in 4-chloro-6-iodo-1-methylquinolin-2(1H)-one would therefore be expected to create a unique electronic environment within the molecule. The iodine atom, in particular, can serve as a versatile synthetic handle for further functionalization through reactions like cross-coupling. nih.gov

The following table illustrates the differing electronic effects of various halogens.

HalogenElectronegativity (Pauling Scale)Covalent Radius (pm)
Fluorine3.9864
Chlorine3.1699
Bromine2.96114
Iodine2.66133

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound relates to its biological activity. nih.gov Halogenation is a key tool in SAR studies of quinolinones. oup.com By systematically varying the type and position of halogen substituents on the quinolinone scaffold, researchers can probe the interactions of the molecule with its biological target. researchgate.net

For example, the introduction of a halogen at a specific position might enhance binding to a receptor or enzyme active site, leading to increased potency. nih.gov Conversely, it could also lead to undesirable effects, and SAR studies help to identify these liabilities. The di-halogenated nature of this compound makes it an interesting candidate for such investigations, as it allows for the exploration of the combined effects of two different halogens at distinct positions on the quinolinone core. researchgate.netoup.com

Current Research Gaps and Future Potential of Multi-Halogenated Quinolinones

Despite the considerable interest in halogenated quinolinones, significant research gaps remain, particularly concerning the specific substitution patterns found in this compound. A primary challenge lies in the targeted and efficient synthesis of such multi-halogenated compounds with precise regioselectivity. While various methods exist for the synthesis of quinoline and quinolinone cores, the controlled introduction of different halogens at specific positions on the aromatic ring remains a complex task. mdpi.com

The future potential of multi-halogenated quinolinones is vast and extends across multiple therapeutic areas. The demonstrated efficacy of related compounds against drug-resistant bacteria and biofilms highlights a critical area for future investigation. nih.govnih.gov The unique electronic properties conferred by the combination of chlorine and iodine may lead to novel mechanisms of action that can overcome existing resistance pathways.

Moreover, the quinolinone scaffold is a versatile platform for developing agents with a range of biological activities, including anticancer and anti-inflammatory effects. mdpi.com The exploration of multi-halogenated derivatives like this compound could uncover new lead compounds with enhanced potency and selectivity for various biological targets. Future research should focus on developing robust synthetic methodologies to access a wider array of multi-halogenated quinolinones and conducting comprehensive biological evaluations to unlock their full therapeutic potential. tandfonline.com

Detailed Research Findings

Table 1: Physicochemical Properties of Related Quinolinone Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
4-chloro-1-methylquinolin-2(1H)-one32262-17-2C₁₀H₈ClNO193.63274
4-chloro-8-methylquinolin-2(1H)-oneNot AvailableC₁₀H₈ClNO193.63Not Available

This table presents data for closely related analogs to provide a comparative context for the potential physicochemical properties of this compound. Data for the target compound is not currently available. biosynth.commdpi.com

Table 2: Biological Activity of Related Halogenated Quinolines

CompoundTarget Organism/Cell LineObserved Activity
Halogenated QuinolinesStaphylococcus aureusPotent antibacterial activity and biofilm eradication. nih.govnih.gov
4-chloro-1-methylquinolin-2(1H)-oneIn vivo (rat/mouse models)Analgesic and anti-inflammatory effects. biosynth.com

This table summarizes the biological activities of related halogenated quinolines to suggest the potential therapeutic applications of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-iodo-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClINO/c1-13-9-3-2-6(12)4-7(9)8(11)5-10(13)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPYMQFYUYWZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)I)C(=CC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Synthetic Route Elucidation

Established Synthetic Routes for 4-chloro-6-iodo-1-methylquinolin-2(1H)-one and Analogues

The synthesis of substituted quinolinones is a well-explored area of organic chemistry, driven by their presence in numerous biologically active compounds. kochi-tech.ac.jpmdpi.com The strategies for preparing the target compound involve either forming the quinolinone ring with the substituents already in place or adding them to a pre-formed quinolinone core.

Linear synthesis represents a classical and straightforward approach to complex molecules. For this compound, a plausible linear sequence involves the initial construction of a substituted quinolinone core, followed by sequential halogenation steps.

One potential route begins with the synthesis of a 4-hydroxy-1-methylquinolin-2(1H)-one intermediate. This can be followed by regioselective iodination at the C-6 position and subsequent chlorination at the C-4 position. The conversion of a 4-hydroxyquinolin-2(1H)-one to a 4-chloro derivative is a common transformation, often achieved using reagents like phosphoryl chloride. mdpi.com The final step would be the introduction of iodine onto the benzene (B151609) ring of the quinolinone.

Alternatively, a route could start with a pre-iodinated aniline (B41778) derivative. For example, 4-iodoaniline (B139537) could be N-methylated and then subjected to cyclization conditions with a suitable three-carbon unit (like a malonic acid derivative) to form 6-iodo-4-hydroxy-1-methylquinolin-2(1H)-one. The final step in this sequence would be the conversion of the 4-hydroxy group to the 4-chloro substituent.

A hypothetical convergent route could involve the preparation of a substituted N-methyl-2-vinylaniline derivative and its subsequent reaction with a phosgene (B1210022) equivalent in a cyclization-condensation reaction. However, the control of regiochemistry in such approaches can be challenging. More practically, methods like the Friedländer synthesis, which condenses an aromatic amine with a ketone, could be adapted, though this typically yields quinolines which would require subsequent oxidation to the quinolinone.

The formation of the quinolinone core is the cornerstone of many synthetic routes, and intramolecular cyclization is a primary method for achieving this. researchgate.netmdpi.com

Knorr Cyclization : The Knorr synthesis of quinolinones involves the condensation of an aniline with a β-ketoester to form an anilide, followed by acid-catalyzed intramolecular cyclization. researchgate.net For the target compound, this would involve reacting N-methyl-4-iodoaniline with an appropriate β-ketoester. The resulting anilide would then be cyclized, typically using a strong acid like sulfuric acid, to yield 6-iodo-4-hydroxy-1-methylquinolin-2(1H)-one. This intermediate is then poised for chlorination at the C-4 position. researchgate.net

Conrad-Limpach and Related Syntheses : These methods also involve the reaction of anilines with β-ketoesters but under different conditions to favor the formation of different isomers. While primarily used for 4-quinolones, variations can lead to the 2-quinolone skeleton. mdpi.com

Cyclization of Substituted Propanamides : The cyclization of N-aryl-3-oxopropanamides can be used to generate 4-hydroxyquinolin-2(1H)-ones. This involves the reaction of an aniline with a malonic ester derivative to form an intermediate that is then cyclized, often under thermal or acid-catalyzed conditions. researchgate.net

Direct C-H functionalization and substitution reactions on a pre-formed 1-methylquinolin-2(1H)-one core represent an efficient strategy for introducing the required halogen atoms. kochi-tech.ac.jp The electron-donating nature of the N-methyl amide group activates the carbocyclic ring, directing electrophilic substitution, while the C-4 position can be functionalized via a 4-hydroxy intermediate.

The introduction of iodine at the C-6 position of the quinolinone ring is typically achieved through electrophilic aromatic substitution. The amide nitrogen activates the C-6 and C-8 positions towards electrophiles. Iodination can be accomplished using various reagents.

A radical-based direct C-H iodination protocol has been developed for quinolones, although it often shows selectivity for the C-3 position. researchgate.netrsc.orgrsc.org For C-6 iodination, electrophilic conditions are more conventional. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst can be employed. researchgate.net The choice of solvent and reaction conditions is crucial for controlling the regioselectivity between the C-6 and C-8 positions. Silver salts, such as silver sulfate, in combination with molecular iodine, have also been shown to effectively iodinate chlorinated aromatic compounds, offering a potential method for regioselective functionalization. nih.gov

Table 1: Conditions for Electrophilic Iodination of Aromatic Systems (Analogous Reactions)

Reagent System Substrate Type Position Yield Reference
NIS / PTSA 3,5-dichloroanisole C-4 (para) 68% nih.gov
Ag₂SO₄ / I₂ 3,5-dichloroanisole C-4 (para) 65% nih.gov

The most common and effective method for introducing a chlorine atom at the C-4 position of a quinolin-2-one is by the substitution of a 4-hydroxy group. The precursor, 4-hydroxy-1-methylquinolin-2(1H)-one or its 6-iodo analogue, can be readily synthesized via intramolecular cyclization methods as described previously. researchgate.netresearchgate.net

This transformation is typically carried out using strong chlorinating agents. A mixture of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) is often used to convert the 4-hydroxy tautomer into the 4-chloro derivative. mdpi.com In some cases, refluxing the 4-hydroxyquinolinone in neat phosphoryl chloride is sufficient. This reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. For instance, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one is achieved by first chlorinating 4-hydroxy-8-methylquinolin-2(1H)-one to get 2,4-dichloro-8-methylquinoline, which is then selectively hydrolyzed to the desired product. mdpi.com

Table 2: Reagents for C-4 Chlorination of 4-Hydroxyquinolinones (Analogous Reactions)

Starting Material Reagent(s) Product Reference
4-hydroxy-8-methylquinolin-2(1H)-one POCl₃ / PCl₅ 2,4-dichloro-8-methylquinoline mdpi.com

Direct Halogenation Methods for Quinolinone Cores

N-Methylation Strategies

The introduction of a methyl group at the N-1 position of the quinolinone ring is a critical step in the synthesis of the target compound. Various methods have been developed for the N-methylation of quinolines and related heterocycles.

One straightforward approach involves the one-pot reductive N-methylation of quinolines. rsc.org This method utilizes paraformaldehyde as the methyl source and hydrogen gas (H₂) over a Palladium on carbon (Pd/C) catalyst. rsc.org This process is efficient for producing N-methyl-1,2,3,4-tetrahydroquinolines from quinoline (B57606) precursors in good to excellent yields. rsc.org Another documented strategy for preparing iodinated N-methylquinoline compounds employs methyl iodide as the methylating agent in the presence of an ester-based catalytic reactive solvent. google.com This method has been shown to significantly increase both the yield and purity of the final N-methylated product compared to traditional organic solvents like ether. google.com

Table 1: Comparison of N-Methylation Strategies for Quinolines
MethodMethyl SourceCatalyst/SolventKey FeaturesReference
Reductive N-methylationParaformaldehydePd/C, H₂One-pot synthesis; good to excellent yields for tetrahydroquinolines. rsc.org
Direct N-methylationMethyl iodideEster catalytic reactive solventHigh yield (over 70%) and purity (over 99.5%) for iodinated quinolines. google.com

Novel and Green Synthetic Approaches

Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient methodologies. These "green" approaches often involve minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, represents a significant green chemistry innovation. ucm.es This solvent-free or low-solvent technique can lead to faster reaction times, different product selectivities, and milder reaction conditions compared to conventional solution-phase synthesis. ucm.esresearchgate.net While a direct mechanochemical synthesis of this compound is not explicitly documented, the methodology has been successfully applied to related transformations. For instance, mechanochemical methods have been used for the synthesis of primary amides from esters and for the alkynylation of quinoline N-oxides, demonstrating the potential of this technique for constructing key structural motifs found in complex heterocyclic systems. ucm.esacs.org

Hypervalent iodine(III) reagents are recognized as environmentally benign alternatives to heavy metal catalysts for various oxidative transformations. acs.orgnih.gov They are particularly valuable in the synthesis of nitrogen-containing heterocycles. thieme-connect.de

A significant metal-free method for synthesizing the 2-quinolinone core involves a hypervalent iodine(III)-mediated intramolecular decarboxylative Heck-type reaction. acs.orgorganic-chemistry.orgnih.gov This protocol uses readily accessible 2-vinyl-phenyl oxamic acids and a hypervalent iodine(III) promoter to achieve the lactamization, forming the quinolinone ring with excellent chemoselectivity at room temperature. acs.orgorganic-chemistry.orgnih.gov The process is operationally simple and avoids the use of toxic transition metals. organic-chemistry.org

Furthermore, hypervalent iodine reagents are instrumental in the regioselective halogenation of quinolone systems. nih.gov For example, reagents like phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA) in combination with potassium halide salts can effectively halogenate the C3-position of 4-quinolones under mild, room-temperature conditions. nih.gov This demonstrates their potential for introducing halogen substituents onto the quinolone framework with high regioselectivity. nih.gov

Table 2: Examples of Hypervalent Iodine(III)-Mediated Reactions in Quinoline/Quinolinone Synthesis
Reaction TypeSubstrateReagentProductKey FeaturesReference
Intramolecular Cyclization2-vinyl-phenyl oxamic acidsAryl-I(OAc)₂2-QuinolinonesMetal-free, room temperature, excellent chemoselectivity. acs.orgorganic-chemistry.orgnih.gov
C3-Halogenation2-phenyl-4-quinolonePIFA/KCl3-chloro-2-phenyl-4-quinoloneHigh regioselectivity, mild conditions, good to excellent yields. nih.gov
Oxidative Desulfurization/FunctionalizationN-substituted tetrahydroquinolinesIBXC3,6-dithioquinolin-2-onesTransition-metal-free, one-pot synthesis, high atom economy. rsc.org

Electrosynthesis offers a powerful and sustainable platform for chemical transformations, often proceeding without the need for external chemical oxidants or reductants. organic-chemistry.orgacs.org This method has been successfully applied to the functionalization of quinolones. organic-chemistry.orgnih.gov

An effective C3-H halogenation of quinoline-4(1H)-ones has been developed using electrochemical conditions, where potassium halides serve as both the halogen source and the electrolyte. organic-chemistry.orgacs.orgnih.gov The reaction is performed in an undivided cell, avoiding toxic metal catalysts and oxidants, and provides halogenated products with unique regioselectivity and in high yields. organic-chemistry.org Mechanistic studies suggest that the process may involve halogen radicals that promote the activation of the N-H bond in the quinolone substrate. acs.orgnih.gov While this specific method targets the C3-position of the 4-quinolone isomer, it establishes electrochemistry as a viable green tool for the halogenation of the quinolone scaffold. organic-chemistry.org

The development of catalyst-free and, particularly, metal-free synthetic routes is a primary goal in modern organic chemistry to enhance the sustainability and cost-effectiveness of producing pharmaceuticals and fine chemicals. rsc.orgrsc.org Many novel approaches to quinoline and quinolinone synthesis fall under this category. nih.govmdpi.com

As discussed, hypervalent iodine(III)-mediated reactions are a cornerstone of metal-free synthesis for these heterocycles. acs.orgorganic-chemistry.org These methods avoid residual heavy metal contamination, which is a significant advantage in medicinal chemistry. acs.org Beyond this, other metal-free strategies have emerged. For example, a general approach for synthesizing 3-(iso)quinolinyl 4-quinolones from (iso)quinoline N-oxides and ynones proceeds under metal-free conditions through a β-diketone intermediate followed by intramolecular dehydration. acs.org Additionally, a facile, catalyst-free synthesis of 2-vinylquinolines has been reported, occurring via a direct deamination reaction. rsc.org These examples highlight a clear trend towards developing robust synthetic pathways that circumvent the need for transition-metal catalysts. nih.govacs.org

Regioselectivity and Stereochemical Control in Synthesis

For a polysubstituted molecule like this compound, controlling the precise placement of each functional group (regioselectivity) is paramount. While the target compound itself is achiral, understanding the principles of stereochemical control is fundamental to the broader field of quinoline synthesis. rsc.orgpsu.edu

The regioselectivity of reactions on the quinoline core can often be controlled by the choice of reagents and reaction conditions. mdpi.com For instance, the directed metalation of chloro-substituted quinolines using different metal amides allows for regioselective functionalization. acs.org The use of lithium diisopropylamide (LDA) tends to direct functionalization to the C-3 position, whereas employing lithium-magnesium or lithium-zinc amides can selectively target the C-2 or C-8 positions. acs.org Furthermore, electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like ICl or I₂ provides a route to 3-haloquinolines with defined regioselectivity. nih.gov Classical methods like the Gould-Jacobs reaction also have well-studied regiochemical outcomes that are influenced by both steric and electronic factors of the substrates. mdpi.com

Stereochemical control is crucial when chiral centers or axial chirality are present in quinoline derivatives. rsc.org Although not directly applicable to the achiral target molecule, research into the enantioselective synthesis of chiral quinolines, for example using chiral phosphoric acid catalysis, showcases the advanced strategies available to control the three-dimensional arrangement of atoms in this class of compounds. rsc.org Such principles are foundational for the synthesis of the vast number of chiral quinoline-based natural products and pharmaceuticals. psu.edu

Table of Mentioned Compounds

Table 3: List of Chemical Compounds Mentioned
Compound Name
This compound
Palladium on carbon (Pd/C)
Paraformaldehyde
Methyl iodide
Phenyliodine(III) diacetate (PIDA)
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
2-Iodoxybenzoic acid (IBX)
Potassium chloride (KCl)
Lithium diisopropylamide (LDA)

Control of Halogenation Position (e.g., C3, C5, C6)

The regioselectivity of halogenation on the quinolinone ring is highly dependent on the reaction conditions and the nature of the halogenating agent. Research has demonstrated that different positions on the quinoline nucleus can be selectively functionalized.

For instance, the C3-position of 4-quinolones can be halogenated with high regioselectivity using hypervalent iodine(III) reagents like phenyliodine bis(trifluoroacetate) (PIFA) or phenyliodine diacetate (PIDA) in the presence of potassium halides. nih.govacs.org This method is notable for its mild, room temperature conditions and its tolerance of a wide range of functional groups. nih.govacs.org The reaction proceeds efficiently in solvents like methanol (B129727) and even in water, highlighting its green chemistry credentials. nih.govacs.org

Conversely, C5-halogenation is achievable with high selectivity in 8-substituted quinolines. rsc.orgsemanticscholar.orgrsc.org A metal-free approach utilizing trihaloisocyanuric acids as the halogen source allows for the direct and remote C-H functionalization at the C5 position. rsc.orgsemanticscholar.orgrsc.org These reactions are typically performed at room temperature and are open to the air, offering an operationally simple and economical route to C5-halogenated quinolines. rsc.orgsemanticscholar.orgrsc.org Another metal-free method for C5-selective halogenation employs N-halosuccinimides (NCS, NBS, and NIS) in water, providing a rapid and environmentally friendly alternative. rsc.org

Direct and selective C6-halogenation of the 1-methylquinolin-2(1H)-one core, as required for the target molecule, is less commonly reported and is influenced by the electronic nature of the substituents already present. In the Knorr synthesis of quinolin-2(1H)-ones, the C6-position can be pre-functionalized on the aniline starting material. For example, the synthesis of 6-bromo-4-methylquinolin-2(1H)-one involves the condensation of 4-bromoaniline (B143363) with a β-keto ester. researchgate.net This suggests that a plausible route to 6-iodo-1-methylquinolin-2(1H)-one would involve starting with 4-iodoaniline.

Influence of Starting Materials and Reaction Conditions on Regioselectivity

The choice of starting material and the specific reaction conditions are paramount in dictating the regiochemical outcome of halogenation.

The substitution pattern on the starting quinoline or quinolinone has a profound directing effect. For example, the presence of an N-oxide functionality can direct functionalization to the C2-position . mdpi.com Similarly, an amino or amide group at the C8-position strongly directs halogenation to the C5-position. rsc.orgsemanticscholar.orgrsc.org

The nature of the halogenating agent and the solvent system are also critical variables. As mentioned, hypervalent iodine reagents in alcoholic solvents favor C3-halogenation of 4-quinolones. nih.govacs.org In contrast, N-halosuccinimides in fluorinated alcohols have been shown to be effective for the regioselective halogenation of a variety of arenes and heterocycles, with the specific regioselectivity being substrate-dependent. nih.gov The use of hexafluoroisopropanol (HFIP) as a solvent, for instance, can promote unique regioselectivities due to its strong hydrogen-bond-donating ability and low nucleophilicity. nih.gov

The following table summarizes the influence of different reagents and substrates on the position of halogenation in quinoline systems.

Halogenation PositionReagent(s)Substrate TypeKey Conditions
C3 PIFA/PIDA, KX (X=Cl, Br, I)4-QuinolonesRoom Temperature, MeOH or H₂O
C5 Trihaloisocyanuric acids8-Substituted QuinolinesRoom Temperature, Air
C5 N-Halosuccinimides (NCS, NBS, NIS)8-AminoquinolinesWater
C2 Various (e.g., Pd(OAc)₂)Quinoline N-oxidesElevated Temperatures

Diastereoselective and Enantioselective Approaches (if applicable to chiral analogues)

While this compound itself is not a chiral molecule, the principles of asymmetric synthesis can be applied to create chiral analogues, which are of significant interest in medicinal chemistry. rsc.orgrsc.org

The development of enantioselective methods to synthesize chiral quinolines has gained considerable attention. rsc.orgrsc.org One approach involves the use of chiral catalysts to control the formation of stereocenters. For instance, the enantioselective synthesis of quinolines with both axial and central chirality has been achieved through a photoredox Minisci-type reaction catalyzed by a combination of a chiral phosphoric acid and an iridium photocatalyst. rsc.orgrsc.org This strategy allows for the construction of complex, enantioenriched quinoline scaffolds under mild conditions. rsc.orgrsc.org

Another strategy for introducing chirality involves the diastereoselective functionalization of a chiral precursor. For example, chiral oxazolidinone auxiliaries have been used to direct the alkylation of bicyclo[1.1.1]pentane (BCP) systems, a strategy that could be adapted for the synthesis of α-chiral quinolinone derivatives. nih.gov The high diastereoselectivity is achieved by the steric influence of the chiral auxiliary, which can later be cleaved to reveal the enantioenriched product. nih.gov

Furthermore, the enantioselective synthesis of α-substituted syn-α,β-diamino acids has been developed using chiral proton catalysts, demonstrating that non-covalent interactions can effectively control stereochemistry. capes.gov.br Such principles could be applied to the synthesis of chiral quinolinone analogues where a stereocenter is to be introduced adjacent to an existing functional group.

Chemical Reactivity and Derivatization Strategies

Nucleophilic Aromatic Substitution Reactions at Halogenated Sites

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of halo-substituted quinolinones. These reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the halide ion restores the aromaticity and yields the substituted product. The rate and feasibility of these reactions are significantly influenced by the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring. For the 4-chloro-6-iodo-1-methylquinolin-2(1H)-one scaffold, the C-4 position is particularly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atom within the ring system.

Reactions at C-4 (Chlorine)

The chlorine atom at the C-4 position of the quinolinone ring is a prime site for nucleophilic displacement. While specific studies detailing these reactions on this compound are not prevalent in the surveyed literature, the reactivity of analogous 4-chloroquinolinone systems is well-documented, providing a strong basis for predicting its chemical behavior.

The displacement of the C-4 chloro substituent by nitrogen nucleophiles is a common strategy for synthesizing 4-aminoquinolinone derivatives. These reactions are typically carried out by heating the 4-chloroquinolinone substrate with a primary or secondary amine, sometimes in the presence of a base or under high-boiling solvent conditions. The resulting 4-aminoquinolinones are important scaffolds in medicinal chemistry.

Similarly, amidation can be achieved, although it may require different strategies, such as using amide anions or employing coupling agents to facilitate the reaction. These methods allow for the introduction of a diverse range of amine and amide functionalities at the C-4 position.

Thiolation at the C-4 position can be accomplished by reacting the chloro-substituted quinolinone with a thiol or a thiolate salt. For instance, reacting a 4-chloroquinolinone with thiourea (B124793) can yield a 4-sulfanylquinolin-2(1H)-one derivative. These thiol-substituted products can be further alkylated to produce 4-(alkylthio)quinolinones. The reaction with thiophenols also leads to the corresponding 4-arylthio derivatives. Anomalous reactions can sometimes occur with thiol compounds, potentially forming reversible Meisenheimer-type complexes or other products depending on the reaction conditions.

Thionation, the conversion of the C-2 carbonyl group to a thiocarbonyl, is typically achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. However, direct nucleophilic substitution of the C-4 chlorine with a sulfur nucleophile is a more common strategy for introducing sulfur at this specific position.

The introduction of an azide (B81097) group at the C-4 position is readily achieved through nucleophilic substitution using an azide salt, such as sodium azide. This reaction is typically performed in a polar aprotic solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). The resulting 4-azidoquinolinones are versatile intermediates. The azide group can undergo various transformations, including reduction to a primary amine or participation in [3+2] cycloaddition reactions (click chemistry) to form triazoles.

Reactions at C-6 (Iodine)

The iodine atom at the C-6 position is significantly more reactive than the chlorine atom at C-4 in transition-metal-catalyzed cross-coupling reactions. This reactivity difference is based on the bond dissociation energies (C-I < C-Br < C-Cl), which makes the oxidative addition of the palladium catalyst to the C-I bond more favorable. This selectivity allows for the functionalization of the C-6 position while leaving the C-4 chlorine intact for subsequent nucleophilic substitution reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. The reaction is widely used to synthesize biaryl compounds, styrenes, and polyenes. Given the high reactivity of aryl iodides, the C-6 position of this compound is an ideal site for Suzuki-Miyaura coupling. For example, the documented existence of 4-Chloro-1-methyl-6-(5-thiazolyl)-2(1H)-quinolinone strongly suggests its synthesis via a Suzuki-type coupling of the 6-iodo precursor with a thiazoleboronic acid derivative.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper(I) complexes, to form C(sp²)-C(sp) bonds. This reaction is fundamental for the synthesis of arylalkynes and conjugated enynes. The C-6 iodo group on the quinolinone ring is an excellent substrate for Sonogashira coupling, allowing for the introduction of various alkyne-containing moieties. The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. This selective coupling at the C-6 position provides a route to functionalized quinolinones with extended conjugation.

Cyanation and Other Carbon-Carbon Bond Formations

The halogenated positions at C-4 and C-6 are prime sites for the introduction of new carbon-carbon bonds, significantly expanding the molecular complexity and providing access to a wide array of novel derivatives. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this context.

Cyanation: The conversion of the chloro or iodo substituents to a cyano group can be achieved through nucleophilic substitution, often facilitated by a palladium or copper catalyst. While direct cyanation studies on this compound are not extensively documented, the synthesis of 2-cyano-quinoline derivatives from corresponding halo-quinolines is a known transformation. google.com This reaction is typically carried out using a cyanide source, such as potassium cyanide or zinc cyanide, in the presence of a palladium catalyst. Given the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed reactions, selective cyanation at the C-6 position would be the expected outcome under controlled conditions.

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction enables the formation of carbon-carbon bonds between the haloquinolinone and various organoboron reagents, such as boronic acids or their esters. organic-chemistry.orglibretexts.org The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product. libretexts.org For this compound, the significantly greater reactivity of the C-I bond over the C-Cl bond in the oxidative addition step allows for regioselective coupling at the C-6 position. This provides a straightforward route to 6-aryl or 6-vinyl substituted 4-chloro-1-methylquinolin-2(1H)-ones. Further coupling at the C-4 position would require more forcing reaction conditions.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions, typically in the presence of a base like an amine. wikipedia.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to proceed with high regioselectivity at the C-6 position due to the higher reactivity of the iodo substituent. libretexts.org This allows for the synthesis of 6-alkynyl-4-chloro-1-methylquinolin-2(1H)-ones, which are valuable intermediates for further transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction offers a powerful method for the vinylation of the quinolinone core. Again, the C-6 iodo group is the more reactive site for the initial oxidative addition of the palladium catalyst. researchgate.netresearchgate.net Consequently, the reaction of this compound with various alkenes is anticipated to yield 6-vinyl-4-chloro-1-methylquinolin-2(1H)-one derivatives.

Table 1: Key Carbon-Carbon Bond Forming Reactions

Reaction Description Expected Regioselectivity
Cyanation Substitution of a halogen with a cyano group. Preferential at C-6
Suzuki-Miyaura Coupling Pd-catalyzed coupling with an organoboron reagent. Preferential at C-6
Sonogashira Coupling Pd/Cu-catalyzed coupling with a terminal alkyne. Preferential at C-6
Heck Reaction Pd-catalyzed coupling with an alkene. Preferential at C-6

Electrophilic and Radical Reactions of the Quinolinone Core

The quinolinone ring, while possessing some aromatic character, can also participate in electrophilic and radical reactions, allowing for further functionalization beyond the halogenated positions.

While the C-4 and C-6 positions are already halogenated, further halogenation can be directed to other positions on the quinolinone ring under specific conditions. Electrophilic halogenation of 4-quinolones has been shown to occur regioselectively at the C-3 position. nih.gov For instance, treatment of 4-quinolones with a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIFA), in the presence of a halide source like KBr or KCl, can lead to the corresponding 3-bromo or 3-chloro derivatives under mild conditions. nih.gov It is plausible that this compound could undergo similar C-3 halogenation. The electron-donating nature of the N-methyl group and the oxygen of the carbonyl group can activate the C-3 position towards electrophilic attack.

The quinolinone core can be subjected to both oxidative and reductive transformations, leading to a variety of new scaffolds.

Oxidative Reactions: Oxidation of the quinoline (B57606) ring system can lead to various products depending on the reagents and reaction conditions. For instance, N-oxidation of the quinoline nitrogen is a common transformation. rsc.org In the case of 1-methylquinolin-2(1H)-one, the nitrogen is already part of a lactam, but oxidation can still occur at other sites. For example, the use of oxidizing agents could potentially lead to the formation of quinone-like structures or hydroxylated derivatives, although such reactions would likely require harsh conditions and may compete with oxidation of the N-methyl group.

Reductive Reactions: The quinolinone core can be reduced under various conditions. Catalytic hydrogenation can reduce the double bond in the pyridinone ring, leading to a dihydroquinolinone derivative. More vigorous reduction conditions can lead to the complete reduction of the heterocyclic ring. For example, the carbonyl group at C-2 can be reduced to a methylene (B1212753) group using reagents like those employed in the Wolff-Kishner or Clemmensen reductions, though the conditions for these reactions are harsh and may affect other functional groups. libretexts.org A milder alternative for the reduction of the C=O group is the use of sodium borohydride (B1222165), which has been shown to reduce the carbonyl in related quinazolinone systems. rsc.org It is also possible to achieve the reduction of the quinoline ring system. For instance, the reduction of 2-nitrobenzaldehydes with iron in acetic acid in the presence of active methylene compounds can lead to substituted quinolines. mdpi.com

Functionalization of the N-1 Methyl Group and Carbonyl Moiety

The N-1 methyl group and the C-2 carbonyl group represent additional sites for chemical modification, offering pathways to derivatives with altered steric and electronic properties.

The N-1 methyl group can be a handle for further functionalization. While direct C-H activation of the N-methyl group is challenging, it can be achieved under specific catalytic conditions. More commonly, functionalization can occur through oxidative pathways. For example, enzymatic oxidation of N-methyl groups is a known metabolic process. wikipedia.org In a synthetic context, strong oxidizing agents could potentially lead to the formation of an N-formyl or N-carboxy derivative, although selectivity might be an issue. Alternatively, the N-methyl group can be cleaved to give the corresponding N-H quinolinone, which can then be re-alkylated with a variety of functionalized alkyl halides to introduce different substituents at the N-1 position. nih.gov

The C-2 carbonyl group is part of a lactam (an amide within a cyclic system) and exhibits typical amide reactivity, although its reactivity is influenced by the surrounding aromatic system.

Reduction: As mentioned previously, the carbonyl group can be reduced. Milder reducing agents like sodium borohydride may reduce the carbonyl to a hydroxyl group, forming a 2-hydroxy-1,2-dihydroquinoline derivative. rsc.org More forceful reducing conditions, such as those of the Wolff-Kishner or Clemmensen reductions, could potentially lead to the complete deoxygenation to a methylene group, affording a 1,2-dihydroquinoline (B8789712) derivative. libretexts.org

Thionation: The carbonyl group can be converted to a thiocarbonyl group using reagents like Lawesson's reagent or phosphorus pentasulfide. This transformation would yield the corresponding 4-chloro-6-iodo-1-methylquinolin-2(1H)-thione, a versatile intermediate for further sulfur-based chemistry.

Reactions with Nucleophiles: While the amide carbonyl is generally less reactive towards nucleophiles than a ketone carbonyl, it can still undergo reactions. For example, strong nucleophiles could potentially open the lactam ring. Furthermore, the carbonyl group can be involved in condensation reactions with activated methylene compounds under specific conditions, particularly if the carbonyl group's reactivity is enhanced by an adjacent activating group. ias.ac.in

Mechanistic Studies of Biological Interactions Strictly Non Clinical

Investigation of Enzyme Inhibition Mechanisms

While direct studies on 4-chloro-6-iodo-1-methylquinolin-2(1H)-one are absent, the activities of other quinolinone derivatives can provide a hypothetical framework for its potential interactions.

Inhibition of Specific Enzymes (e.g., kinases, reverse transcriptase)

Derivatives of the quinolinone core have demonstrated inhibitory activity against a variety of enzymes. For instance, certain quinolinone compounds have been investigated as inhibitors of viral enzymes like HIV-1 reverse transcriptase. The general mechanism for non-nucleoside reverse transcriptase inhibitors often involves binding to an allosteric site on the enzyme, inducing a conformational change that renders the enzyme inactive.

Furthermore, the quinoline (B57606) and quinolinone scaffolds are prevalent in the design of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases. The inhibitory activity of quinolinone-based compounds against kinases typically involves competition with ATP for binding to the enzyme's active site. The specific substitutions on the quinolinone ring would dictate the binding affinity and selectivity for different kinases.

Kinetic Studies of Enzyme-Inhibitor Interactions

To understand the nature of enzyme inhibition, kinetic studies are essential. These studies determine parameters such as the inhibition constant (Ki), which quantifies the potency of the inhibitor, and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). Such data, which would require experimental investigation for this compound, is crucial for elucidating how the compound interacts with its target enzyme.

Mechanistic Insights into Covalent vs. Non-Covalent Binding

The nature of the interaction between an inhibitor and an enzyme can be either covalent or non-covalent. Non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are reversible. In contrast, covalent inhibitors form a permanent chemical bond with the enzyme, leading to irreversible inhibition. The chemical structure of this compound does not immediately suggest a reactive group that would readily form a covalent bond with an enzyme under physiological conditions, making non-covalent binding a more probable mechanism of action. However, this would need to be confirmed through experimental studies.

Receptor Binding and Ligand-Target Interactions

The interaction of quinolinone derivatives with various receptors has also been a subject of research, although specific data for this compound is not available.

Binding Affinity and Selectivity Profiling for Receptors (e.g., GPR30)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. The G protein-coupled estrogen receptor 30 (GPR30), for example, has been shown to bind to certain non-steroidal ligands. The binding affinity (often expressed as Kd or Ki) and selectivity of a compound for a specific receptor are critical determinants of its pharmacological profile. To ascertain the receptor binding profile of this compound, comprehensive screening against a panel of receptors would be necessary.

Molecular Basis of Receptor Agonism/Antagonism

Upon binding to a receptor, a ligand can act as an agonist, activating the receptor to elicit a biological response, or as an antagonist, blocking the receptor and preventing its activation by an agonist. The determination of whether this compound acts as an agonist or antagonist for any given receptor would require functional assays that measure the downstream signaling events following receptor binding. The molecular basis for such activity would lie in the specific conformational changes induced in the receptor upon ligand binding.

Cellular Pathway Modulation at a Mechanistic Level

Information regarding the modulation of cellular pathways by this compound is not available in the reviewed scientific literature.

Impact on Specific Intracellular Signaling Pathways (e.g., cell cycle arrest, apoptosis)

There are no published studies that investigate the effect of this compound on intracellular signaling pathways, including but not limited to, those that regulate cell cycle progression or induce apoptosis.

Target Identification and Validation Approaches

There are no reports on the identification or validation of biological targets for this compound.

Application As a Chemical Scaffold and Building Block in Advanced Synthesis

Design and Synthesis of Advanced Chemical Structures

The strategic positioning of the chloro and iodo substituents on the 1-methylquinolin-2(1H)-one core enables a wide range of synthetic manipulations, facilitating the construction of intricate and functionally diverse molecules.

Creation of Polyheterocyclic Systems

The 4-chloro-6-iodo-1-methylquinolin-2(1H)-one scaffold is a versatile platform for the synthesis of polyheterocyclic systems. The chloro group at the 4-position is susceptible to nucleophilic substitution, allowing for the annulation of additional heterocyclic rings. For instance, reaction with various binucleophiles can lead to the formation of fused ring systems. Furthermore, the iodo group at the 6-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. researchgate.netnih.gov These reactions enable the introduction of a wide array of aromatic and heteroaromatic moieties, thereby expanding the polyheterocyclic framework.

A plausible synthetic strategy towards a polyheterocyclic system could involve an initial Sonogashira coupling at the C6-iodo position with a terminal alkyne bearing a suitable functional group. This could be followed by a subsequent intramolecular cyclization or a nucleophilic substitution at the C4-chloro position to construct the new heterocyclic ring. For example, the synthesis of a novel imidazolyl-quinolone framework has been approached through a Sonogashira cross-coupling followed by hydration of the alkyne to an aryl ketone, which then undergoes cyclization to form the imidazole ring. digitellinc.com

Reaction TypePosition of ReactivityPotential ReagentsResulting Structure
Nucleophilic Aromatic SubstitutionC4-ChloroAmines, Thiols, Alcohols4-substituted quinolinones
Suzuki CouplingC6-IodoAryl/Heteroaryl Boronic Acids6-Aryl/Heteroaryl quinolinones
Sonogashira CouplingC6-IodoTerminal Alkynes6-Alkynyl quinolinones
Heck CouplingC6-IodoAlkenes6-Alkenyl quinolinones

Development of Dimeric or Multimeric Quinolinone Conjugates

The orthogonal reactivity of the 4-chloro and 6-iodo positions can be exploited to synthesize dimeric or multimeric quinolinone conjugates. Metal-catalyzed cross-coupling reactions are particularly useful for this purpose. researchgate.net For instance, a homodimer could be synthesized via a Suzuki coupling of the 6-iodo position with a bis(boronic acid) linker. Alternatively, a palladium-catalyzed coupling reaction has been utilized to synthesize a quinolinone allylic alcohol, which upon acid-catalyzed dehydration and Diels-Alder dimerization, afforded dimeric quinolinone derivatives. researchgate.net

Heterodimers can also be constructed by first functionalizing one of the positions, for example, by converting the 6-iodo group to a boronic ester, and then performing a Suzuki coupling with another halo-substituted quinolinone. This modular approach allows for the creation of a diverse library of dimeric structures with varying linkers and substitution patterns.

Synthesis of Libraries for Mechanistic Screening

The amenability of the this compound scaffold to solid-phase synthesis makes it an ideal candidate for the creation of combinatorial libraries for mechanistic screening. acs.orgnih.gov The quinolinone core can be anchored to a solid support, and then the chloro and iodo groups can be sequentially or simultaneously reacted with a diverse set of building blocks. nih.govacs.org This parallel synthesis approach can rapidly generate a large number of distinct compounds. nih.gov

For example, the solid-phase synthesis of a 3,5-dicarboxamide-quinoline-2(1H)-one library has been successfully developed, demonstrating the feasibility of creating diverse quinolinone derivatives for biological screening. acs.org A similar strategy could be employed with this compound, where a library of amines could be introduced at the 4-position via nucleophilic substitution, and a library of boronic acids could be introduced at the 6-position via Suzuki coupling. The resulting library of compounds could then be screened for various biological activities or used to probe the mechanism of a particular biological process.

Development of New Functional Materials and Probes

The unique electronic and photophysical properties of the quinolinone core, combined with the ability to introduce diverse functional groups, make this compound a valuable precursor for the development of new functional materials and molecular probes.

Application in Fluorescent Probes and Imaging Agents

Quinoline (B57606) and its derivatives are well-known for their fluorescent properties and have been extensively used in the development of fluorescent probes for bioimaging. crimsonpublishers.comcrimsonpublishers.comresearchgate.net The this compound scaffold can be readily modified to create novel fluorescent probes. The introduction of electron-donating or electron-withdrawing groups at the 4- and 6-positions can be used to tune the photophysical properties of the quinolinone core, such as its absorption and emission wavelengths.

For instance, a quinoline-based fluorescent probe was synthesized by combining an 8-hydroxyquinoline moiety with a rotatable pyridine amine group, which exhibited "turn-on" fluorescence upon binding to Zn2+. Similarly, the this compound could be functionalized with a specific recognition moiety for a target analyte, and the binding event could be transduced into a change in the fluorescence signal. The modular synthesis enabled by the two reactive handles allows for the combinatorial development of structurally diverse quinoline-based fluorophores for various imaging applications. researchgate.net A quinoline-coumarin-based fluorescent probe has also been synthesized for the detection of Cu2+ and S2-. scilit.com

Probe Design StrategyTarget AnalyteSensing MechanismPotential Modification on Scaffold
Chelation-Enhanced FluorescenceMetal Ions (e.g., Zn2+, Cu2+)Formation of a rigid complex, inhibiting non-radiative decayIntroduction of a chelating group at C4 or C6
Photoinduced Electron Transfer (PeT)pH, AnionsModulation of the PeT process upon analyte bindingAttachment of a receptor with a tertiary amine or other PeT-active group
Intramolecular Charge Transfer (ICT)Polarity, ViscosityChanges in the ICT character of the excited stateIntroduction of strong electron-donating and -accepting groups

Role in Catalysis or Photoredox Systems

Quinoline derivatives have been investigated for their potential roles in catalysis, including as ligands for metal catalysts and as organophotocatalysts. nih.govacs.org The this compound scaffold could be functionalized to create novel ligands for transition metal catalysis. The nitrogen and oxygen atoms of the quinolinone core, along with additional donor atoms introduced at the 4- and 6-positions, could coordinate to a metal center and influence its catalytic activity. For example, quinoline-derived complexes have been shown to possess catecholase activity. mdpi.com

In the realm of photoredox catalysis, the extended π-system of the quinolinone core suggests that it could be a viable chromophore for visible-light-mediated reactions. researchgate.netmdpi.com By tuning the electronic properties of the scaffold through substitution at the 4- and 6-positions, it may be possible to develop novel quinolinone-based photoredox catalysts. The inherent photochemical potential of quinoline has been repurposed beyond its traditional role as a substrate to a versatile component in a photochemical toolbox. nih.gov This includes its use in mediating and catalyzing a range of radical transformations. nih.gov

Supramolecular Chemistry and Self-Assembly

There is currently no available research data or scholarly publications that discuss the application or potential of This compound in the field of supramolecular chemistry or self-assembly. The unique substitution pattern of this molecule, featuring chloro, iodo, and methyl groups, could theoretically influence intermolecular interactions such as halogen bonding or π-π stacking, which are fundamental to supramolecular chemistry. However, without experimental or computational studies, any discussion on its role in forming higher-order structures remains speculative.

Q & A

Q. How can the synthesis of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one be optimized for higher yields and purity?

  • Methodological Answer : Optimize multi-step synthesis using halogenation and methylation protocols. For example:
  • Introduce iodine via electrophilic substitution using I₂/KI in acidic media, monitored by TLC .
  • Methylate the quinolinone core using methyl iodide (CH₃I) in the presence of a base like K₂CO₃ under reflux .
  • Purify intermediates via recrystallization (e.g., methanol or DMF) to remove unreacted starting materials .
  • Monitor reaction progress using 1^1H NMR to confirm substitution patterns (e.g., δ 2.28 ppm for CH₃ in methylquinolinone derivatives) .

Q. What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • Methodological Answer : Combine spectroscopic and X-ray diffraction (XRD) techniques:
  • XRD : Use SHELX or ORTEP-III for single-crystal refinement. For example, resolve bond angles (e.g., C–I bond length ~2.09 Å) and confirm molecular packing .
  • 1^1H/13^{13}C NMR : Assign peaks using DEPT-135 and HSQC (e.g., aromatic protons at δ 7.2–8.2 ppm, methyl groups at δ 2.3–3.0 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1663 cm⁻¹) and C–I vibrations (500–600 cm⁻¹) .

Q. How should researchers design antimicrobial activity assays for quinolin-2(1H)-one derivatives?

  • Methodological Answer : Follow standardized protocols for microbial susceptibility testing:
  • Use the twofold serial dilution technique to determine MIC (minimal inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains .
  • Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity .
  • Include positive controls (e.g., streptomycin) and measure zone of inhibition after 24–48 hours incubation at 37°C .

Advanced Research Questions

Q. How can substituent effects (chloro, iodo, methyl) on bioactivity be mechanistically investigated?

  • Methodological Answer : Use a combination of computational and experimental approaches:
  • Molecular Docking : Model interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina. Compare binding energies of halogenated vs. non-halogenated analogs .
  • Isotopic Labeling : Synthesize 125^{125}I-labeled derivatives to track cellular uptake via autoradiography .
  • SAR Studies : Modify substituents systematically (e.g., replace Cl with F, I with Br) and correlate changes with MIC values .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer : Cross-validate conflicting data using complementary techniques:
  • If 1^1H NMR shows unexpected splitting (e.g., due to rotamers), acquire variable-temperature NMR to confirm dynamic effects .
  • Resolve crystallographic disorder by refining occupancy factors in SHELXL (e.g., for overlapping iodine positions) .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ with <2 ppm error) .

Q. What strategies are effective for studying electrophilic aromatic substitution (EAS) reactivity in iodo-quinolinone systems?

  • Methodological Answer : Investigate regioselectivity using kinetic and computational methods:
  • Perform competitive EAS reactions (e.g., nitration) to compare reactivity at C-4 vs. C-6 positions .
  • Calculate Fukui indices (DFT) to predict electrophilic attack sites. Iodo groups are meta-directing but may exhibit steric hindrance .
  • Monitor reaction intermediates via LC-MS to identify transient species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.